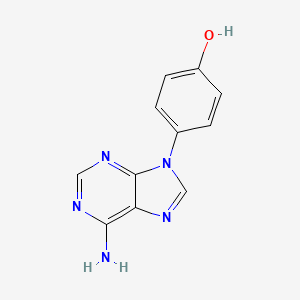
Phenol, 4-(6-amino-9H-purin-9-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(6-amino-9H-purin-9-yl)- is a compound that features a phenol group attached to a purine base with an amino group at the 6th position. This compound is of significant interest due to its unique structure, which combines the properties of phenols and purines, making it relevant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(6-amino-9H-purin-9-yl)- typically involves the reaction of a purine derivative with a phenol compound. One common method includes the use of pyridine and dicyclohexylcarbodiimide as reagents, with the reaction carried out at elevated temperatures (around 70°C) for several hours . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(6-amino-9H-purin-9-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced purine derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4-(6-amino-9H-purin-9-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 4-(6-amino-9H-purin-9-yl)- involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting or modifying their function. Additionally, the phenol group can participate in redox reactions, influencing cellular oxidative states .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-9H-purin-2-ol
- 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate
- Sinefungin
Uniqueness
Phenol, 4-(6-amino-9H-purin-9-yl)- is unique due to its combination of a phenol group and a purine base. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to similar compounds that may only contain one of these functional groups .
Properties
CAS No. |
143308-63-8 |
|---|---|
Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-(6-aminopurin-9-yl)phenol |
InChI |
InChI=1S/C11H9N5O/c12-10-9-11(14-5-13-10)16(6-15-9)7-1-3-8(17)4-2-7/h1-6,17H,(H2,12,13,14) |
InChI Key |
YWNQPCOEIMJNMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C(N=CN=C32)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















